molecular formula C11H19NO4 B045479 1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 123311-18-2

1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B045479
CAS No.: 123311-18-2
M. Wt: 229.27 g/mol
InChI Key: OYYZOJAZPUWXIS-UHFFFAOYSA-N
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Description

1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid is a synthetic organic compound widely used in chemical research and pharmaceutical development. It features a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is notable for its stability and utility in various synthetic applications, particularly in peptide synthesis and as an intermediate in the preparation of more complex molecules.

Mechanism of Action

Target of Action

The compound, also known as 2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic Acid, is a tert-butyloxycarbonyl (Boc)-protected amino acid . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines . Therefore, the primary targets of this compound are likely to be amines that require protection during synthesis.

Mode of Action

The Boc group in the compound protects amines from unwanted reactions during synthesis . The compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound is involved in the synthesis of peptides and proteins, where it plays a crucial role in protecting amines from unwanted reactions . The Boc group prevents the amines from reacting with other groups until it is removed, allowing for controlled and selective synthesis.

Result of Action

The primary result of the compound’s action is the protection of amines during synthesis, allowing for controlled reactions and the production of desired compounds . This is particularly important in the synthesis of peptides and proteins, where the order and structure of amino acids determine the properties of the final product.

Action Environment

The compound’s action, efficacy, and stability are likely to be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For example, the Boc group can be added to amines under aqueous conditions and removed with strong acids . Therefore, the compound’s action is likely to be most effective in controlled laboratory environments where these factors can be carefully managed.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: TFA in dichloromethane or HCl in methanol.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

    Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).

Major Products:

    Deprotection: Yields the free amine derivative.

    Substitution: Produces various amides or esters depending on the reactants used.

    Oxidation/Reduction: Forms alcohols or other oxidized products.

Scientific Research Applications

1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid is utilized in multiple scientific fields:

    Chemistry: As a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: Used in the synthesis of biologically active compounds and as a precursor in the development of enzyme inhibitors.

    Medicine: Investigated for its potential in drug development, particularly in the design of novel therapeutic agents.

    Industry: Employed in the production of fine chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Comparison with Other Compounds: 1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring and Boc-protected amino group. Similar compounds include:

    1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid: Lacks the dimethyl substitution on the cyclopropane ring.

    2,2-Dimethylcyclopropanecarboxylic acid: Lacks the Boc-protected amino group.

    N-Boc-amino acids: Similar in having the Boc-protected amino group but differ in the structure of the carbon backbone.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-9(2,3)16-8(15)12-11(7(13)14)6-10(11,4)5/h6H2,1-5H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYZOJAZPUWXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407379
Record name 1-[(tert-Butoxycarbonyl)amino]-2,2-dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123311-18-2
Record name 1-[(tert-Butoxycarbonyl)amino]-2,2-dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid
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